![molecular formula C24H30N2O3 B2844775 N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁杂环-8-基)-2-(间甲苯基)乙酰胺 CAS No. 921834-67-5](/img/structure/B2844775.png)
N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁杂环-8-基)-2-(间甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.515. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
对映选择性合成技术
- 血管加压素V2受体拮抗剂OPC-31260的某些代谢产物的旋光异构体是对映选择性合成的,证明了通过脂肪酶催化的酯交换反应对药物化合物进行精确化学修饰的潜力(Matsubara et al., 2000)。
杂环化合物的抗过敏活性
- 合成的新系列二苯并[b,e]氧杂茚衍生物显示出有效的抗过敏活性,强调了杂环化合物在开发新疗法中的结构意义(Ohshima et al., 1992)。
杂环体系的创新合成
- 对羟甲基苯并呋喃和-吲哚的克莱森-埃申莫泽反应的研究展示了创建杂环化合物的创新方法,可用于合成相关的复杂分子(Mukhanova et al., 2007)。
新型化合物的表征和反应性
- 研究通过甲基(有机)二氯硅烷对N-(2-羟苯基)乙酰胺进行硅烷化,揭示了所得杂环的结构和性质,表明了适用于类似化合物的化学反应的多样性(Lazareva et al., 2017)。
认知障碍的治疗潜力
- 一种新型组胺H3受体拮抗剂GSK189254,证明了与阿尔茨海默病脑中的组胺H3受体结合,并在临床前模型中改善了认知功能,表明了在治疗应用中靶向特定脑受体的相关性(Medhurst et al., 2007)。
属性
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-16(2)14-26-20-10-9-19(13-21(20)29-15-24(4,5)23(26)28)25-22(27)12-18-8-6-7-17(3)11-18/h6-11,13,16H,12,14-15H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFRYMPQFKPGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。